molecular formula C16H10Br2N2O2S B10961222 (2Z,5Z)-5-(2-bromo-5-hydroxybenzylidene)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-(2-bromo-5-hydroxybenzylidene)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10961222
M. Wt: 454.1 g/mol
InChI Key: XNSCNTRUEWCZQZ-ZSOIEALJSA-N
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Description

5-[(Z)-1-(2-BROMO-5-HYDROXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine atoms, hydroxyl groups, and a thiazolanone ring. Its molecular formula is C16H10Br2N2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Z)-1-(2-BROMO-5-HYDROXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves the condensation of 5-bromo-2-hydroxyacetophenone with 4-bromoaniline in the presence of a thiazole derivative. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolanone derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases, which are involved in various cellular processes.

Medicine: The compound has shown promise in medicinal chemistry as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(2-BROMO-5-HYDROXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, its inhibition of tyrosine kinases can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

  • 5-Bromo-2-hydroxyacetophenone
  • 4-Bromoaniline
  • Thiazole derivatives

Comparison: Compared to these similar compounds, 5-[(Z)-1-(2-BROMO-5-HYDROXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both bromine atoms and the thiazolanone ring enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

Molecular Formula

C16H10Br2N2O2S

Molecular Weight

454.1 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-5-hydroxyphenyl)methylidene]-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10Br2N2O2S/c17-10-1-3-11(4-2-10)19-16-20-15(22)14(23-16)8-9-7-12(21)5-6-13(9)18/h1-8,21H,(H,19,20,22)/b14-8-

InChI Key

XNSCNTRUEWCZQZ-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)O)Br)/S2)Br

Canonical SMILES

C1=CC(=CC=C1N=C2NC(=O)C(=CC3=C(C=CC(=C3)O)Br)S2)Br

Origin of Product

United States

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